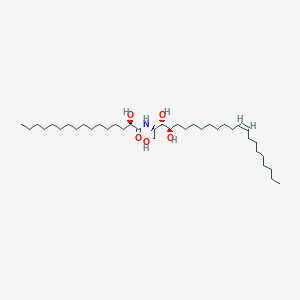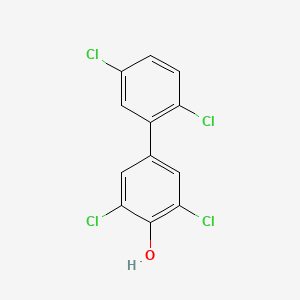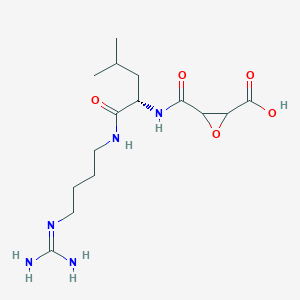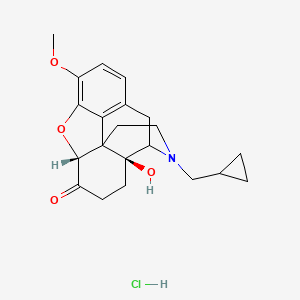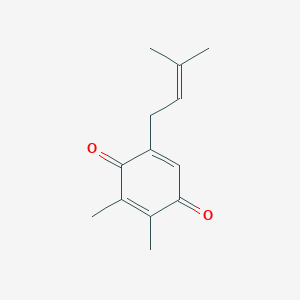
Plastoquinone-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plastoquinone is a polyprenylbenzoquinone that is 2,3-dimethylbenzoquinone with a polyprenyl side chain at position 5. There are several naturally-occurring plastoquinones with side chains of different length (containing between 6 and 9 isoprene units).
Applications De Recherche Scientifique
Photoprotection in Plants : Plastoquinone-9, a close relative of Plastoquinone-1, plays a crucial role in protecting plants from photooxidative damage. Overexpressing the plastoquinone-9 biosynthesis gene in Arabidopsis led to enhanced resistance to photooxidative stress, indicating its potential in improving plant tolerance to environmental stressors (Ksas et al., 2015).
Neuroprotective Properties : Mitochondria-targeted derivatives of plastoquinone have shown neuroprotective effects in a rat model of brain ischemia/reperfusion injury. This points to the potential application of plastoquinone derivatives in treating neurological damage and diseases (Silachev et al., 2015).
Antimicrobial Activity : Plastoquinone analogs exhibit significant antimicrobial activity against specific bacterial strains like Staphylococcus epidermidis and fungi like Candida albicans. This suggests their potential as lead structures in developing new antimicrobial agents (Mataracı-Kara et al., 2021).
Photosynthesis and Beyond : Plastoquinone-9, while integral to photosynthesis, also functions in photoprotection and chloroplast metabolism. Its role extends beyond electron transport, linking photosynthesis with overall plant metabolism and stress tolerance (Havaux, 2020).
Electron Transport in Photosynthesis : Research on plastoquinone's role in electron transport in photosystem II has provided insights into the mechanisms of photosynthesis, essential for understanding plant biology and potentially improving photosynthetic efficiency (van Eerden et al., 2017).
Anticancer Potential : Plastoquinone analogs have been studied for their anticancer properties, particularly against breast cancer cells. These studies suggest the potential of plastoquinone derivatives in developing new anticancer treatments (Jannuzzi et al., 2021).
Antioxidant and Signaling Functions : Plastoquinone also plays a role in the antioxidant defense and signaling in plants. Its interactions with oxygen species contribute to its dual function, which is crucial for plant sustainability under stress conditions (Borisova-Mubarakshina et al., 2019).
Propriétés
Nom du produit |
Plastoquinone-1 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2,3-dimethyl-5-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7H,6H2,1-4H3 |
Clé InChI |
VBFJJMPOYIKNHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=CC1=O)CC=C(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




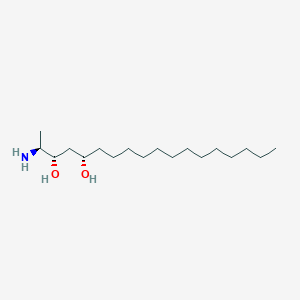
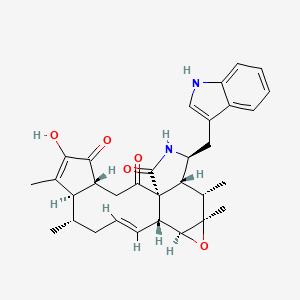
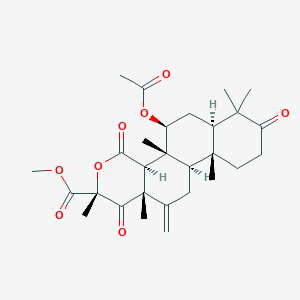
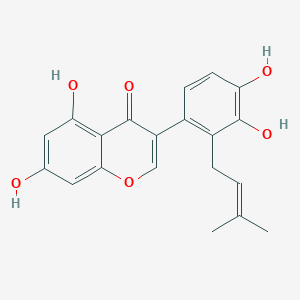
![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)

